Fmoc-4-sulfomethyl-Phe(Tce)-OH
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Overview
Description
Fmoc-4-sulfomethyl-Phe(Tce)-OH, also known as Fmoc-SM-Phe(Tce)-OH, is a modified amino acid that is used in peptide synthesis. It is a versatile amino acid that can be used in a variety of applications, including drug discovery, protein engineering, and bioconjugation. It has been used in a variety of scientific research applications, and its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions are discussed in
Scientific Research Applications
Peptide Synthesis : The trichloroethyl (TCE) group, as part of Fmoc-4-sulfomethyl-Phe(Tce)-OH, serves as a protective group for sulfonates in peptide synthesis. This allows for the synthesis of peptides like PSGL-1(43-50), where sulfotyrosine residues are replaced with sulfonomethylphenylalanine, a stable sulfotyrosine mimic (Ali, Hill, & Taylor, 2009).
Hydrogel Formation : Fmoc-Phe-OH derivatives, including Fmoc-4-sulfomethyl-Phe(Tce)-OH, can form stable and transparent hydrogels. These hydrogels have applications in stabilizing fluorescent silver nanoclusters and changing their morphology (Roy & Banerjee, 2011).
Nanotechnology Applications : Fmoc-Phe-OH hydrogels can be used to create hybrid nanomaterials by incorporating and dispersing functionalized single-walled carbon nanotubes, enhancing their thermal stability and conductivity (Roy & Banerjee, 2012).
Drug Delivery : Fluorinated Fmoc-Phe derivatives, including Fmoc-4-sulfomethyl-Phe(Tce)-OH, have shown potential in the sustained release of antineoplastic drugs. They form hydrogels that can release drugs in a controlled manner, indicating their usefulness in drug delivery applications (Tiwari et al., 2020).
Protease Inhibition : Fullerene amino acid derived peptides, including Fmoc-Phe(4-aza-C60)-OH, demonstrate potential as HIV-1 protease inhibitors. This application showcases the versatility of Fmoc-4-sulfomethyl-Phe(Tce)-OH in medicinal chemistry (Strom et al., 2015).
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(2,2,2-trichloroethoxysulfonylmethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24Cl3NO7S/c28-27(29,30)16-38-39(35,36)15-18-11-9-17(10-12-18)13-24(25(32)33)31-26(34)37-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23-24H,13-16H2,(H,31,34)(H,32,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNUQPLTPOHMHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)CS(=O)(=O)OCC(Cl)(Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24Cl3NO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-4-sulfomethyl-Phe(Tce)-OH |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.